molecular formula C7H7NO5S3 B022993 4,7,7-Trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide CAS No. 105951-35-7

4,7,7-Trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide

Cat. No.: B022993
CAS No.: 105951-35-7
M. Wt: 281.3 g/mol
InChI Key: BGNCCUHEGHNNAP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide is a complex organic compound known for its unique chemical structure and properties This compound is part of the thieno[2,3-B]thiine family, which is characterized by a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted thiophenes and sulfonamides are reacted in the presence of catalysts and solvents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Dichloromethane, ethanol, water

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Properties

CAS No.

105951-35-7

Molecular Formula

C7H7NO5S3

Molecular Weight

281.3 g/mol

IUPAC Name

4,7,7-trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide

InChI

InChI=1S/C7H7NO5S3/c8-16(12,13)6-3-4-5(9)1-2-15(10,11)7(4)14-6/h3H,1-2H2,(H2,8,12,13)

InChI Key

BGNCCUHEGHNNAP-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(S2)S(=O)(=O)N

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(S2)S(=O)(=O)N

melting_point

242.5 °C

Synonyms

5,6-DIHYDRO-4-OXO-4H-THIENO[2,3-B]THIINE-2-SULFONAMIDE 7,7-DIOXIDE

Origin of Product

United States

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